molecular formula C9H9FO3S B8772902 1-((4-Fluorophenyl)sulfonyl)propan-2-one

1-((4-Fluorophenyl)sulfonyl)propan-2-one

Cat. No. B8772902
M. Wt: 216.23 g/mol
InChI Key: VRNMGAPARZPQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Fluorophenyl)sulfonyl)propan-2-one is a useful research compound. Its molecular formula is C9H9FO3S and its molecular weight is 216.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((4-Fluorophenyl)sulfonyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-Fluorophenyl)sulfonyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9FO3S

Molecular Weight

216.23 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonylpropan-2-one

InChI

InChI=1S/C9H9FO3S/c1-7(11)6-14(12,13)9-4-2-8(10)3-5-9/h2-5H,6H2,1H3

InChI Key

VRNMGAPARZPQPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaOH (1.0M, 40.5 mL, 40.5 mmol) was added at 0° C. to a solution of 4-fluorothiophenol (5.20 g, 40.5 mmol) in methanol (100 mL) followed by addition of chloroacetone (3.87 mL, 48.6 mmol). The reaction was stirred at 0° C. for 5 minutes. Oxone (50 g, 81 mmol) was added all at once. The suspension was stirred at 0° C. and monitored by LC-MS until there was no sulfoxide (reaction intermediate) observed. The reaction was filtered and solid washed with diethyl ether. Most organic solvents were removed from the filtrate. The solution was extracted with diethyl ether three times. Combined organic phases were extracted with 5% NaOH aq. solution three times. Combined aqueous phases were acidified with 1.0N hydrochloric acid to precipitate product. Pure Step A product, 1-(4-fluorophenylsulfonyl)propan-2-one, was obtained after flash chromatography (silica gel, 3:7 ethyl acetate:hexanes) as a white solid. LC-MS found: (M+1)+=217.2.
Name
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.87 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
sulfoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.